molecular formula C20H20N4O B2879381 N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1251611-36-5

N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2879381
CAS No.: 1251611-36-5
M. Wt: 332.407
InChI Key: OQRNILBFEJWBDB-UHFFFAOYSA-N
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Description

N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is a synthetic compound that features both indole and benzimidazole moieties These structural motifs are known for their biological activity and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling of Indole and Benzimidazole: The final step involves the coupling of the indole and benzimidazole moieties through a suitable linker, such as a propyl chain. This can be achieved by reacting the indole derivative with a benzimidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and benzimidazole moieties.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The benzimidazole moiety is known to interact with enzymes involved in DNA synthesis and repair. The combination of these two moieties in a single molecule could result in a compound with unique biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.

    Benzimidazole: A simple benzimidazole derivative with known biological activity.

    Oxindole: An oxidized derivative of indole with known biological activity.

Uniqueness

N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide is unique in that it combines both indole and benzimidazole moieties in a single molecule. This combination could result in a compound with a unique spectrum of biological activity, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(3-indol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(14-24-15-22-17-7-2-4-9-19(17)24)21-11-5-12-23-13-10-16-6-1-3-8-18(16)23/h1-4,6-10,13,15H,5,11-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRNILBFEJWBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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